![molecular formula C30H50O B1674476 Lanosterol CAS No. 79-63-0](/img/structure/B1674476.png)
Lanosterol
Overview
Description
Lanosterol is a tetracyclic triterpenoid and is the compound from which all animal and fungal steroids are derived . It is the core structure from which all others are derived by biological modification . This compound was isolated from sheep’s wool in 1930 by German researchers A. Windhaus and R. Tschesche .
Synthesis Analysis
This compound synthase is an oxidosqualene cyclase (OSC) enzyme that converts (S)-2,3-oxidosqualene to a protosterol cation and finally to this compound . This compound is a key four-ringed intermediate in cholesterol biosynthesis . In humans, this compound synthase is encoded by the LSS gene . The molecule is synthesized entirely from acetate through a complex series of over 30 enzymatic reactions that are clustered into four major processes: condensation of acetate to isoprene, polymerization of isoprene to squalene, cyclization of squalene to this compound, and finally the conversion of this compound to cholesterol .
Molecular Structure Analysis
This compound is a 30-carbon compound that consists of four fused rings . The structural formula can be written as C30H50O . The 3D structure of this compound can be viewed using Java or Javascript .
Chemical Reactions Analysis
The conversion of this compound to cholesterol involves numerous oxidations of carbon groups, for example, the conversion of methyl groups to carboxylic acids, followed by decarboxylation . A pathway for the conversion of this compound to cholesterol, based on recent results from the primary research literature, is presented in this paper .
Physical And Chemical Properties Analysis
This compound is a powder . Its molecular weight is 426.7174 . The recommended storage temperature is -20 °C . It is stable under normal conditions .
Scientific Research Applications
1. Reproductive Biology and Embryonic Development
Lanosterol plays a significant role in reproductive biology, particularly in the maturation of pig oocytes and the development of cloned embryos. In porcine oocytes, this compound induces a physiological signal that reinitiates meiosis, influencing both nuclear and cytoplasmic maturation. It also affects embryonic development following parthenogenetic activation and somatic cell nuclear transfer (SCNT), by regulating genes related to cholesterol biosynthetic pathways, lipid metabolism, and apoptosis. For example, supplementation with this compound during in vitro maturation (IVM) significantly improves the preimplantation development of SCNT embryos, elevating lipid content, increasing glutathione levels, and decreasing reactive oxygen species levels in oocytes (Lee et al., 2016).
2. Membrane Biophysics
This compound affects the material properties and lipid chain order of lipid bilayers, which are critical components of cell membranes. The structural similarities and differences between this compound and other sterols like cholesterol and ergosterol influence their relative effects on membranes. Studies using methods like micropipette aspiration and deuterium nuclear magnetic resonance have shown that despite the diverse effects of these sterols, membranes exhibit universal behavior when interacting with them (Henriksen et al., 2006).
3. Cataract Treatment and Eye Health
This compound has been a subject of interest in ophthalmology, particularly in the treatment and prevention of cataracts. Research shows that this compound can slow and possibly reverse protein aggregation responsible for cataracts. Studies involving genetics and computer modeling have suggested that mutations in the gene coding for this compound synthase, an enzyme producing this compound, can lead to cataract formation. This compound's ability to interact with lens proteins and its potential as a nonsurgical therapy for cataracts are areas of ongoing research (Torrice, 2016).
4. Alzheimer's Disease Research
This compound's potential therapeutic applications extend to Alzheimer's Disease (AD). It has been found to disrupt the aggregation of amyloid-β (Aβ) peptides, which are associated with AD. Molecular dynamics simulations and experimental approaches have shown that this compound can unfold Aβ peptides and interfere with their self-assembly, thereby reducing their cytotoxicity. This provides a foundation for developing this compound-based therapies for AD and other protein conformational diseases (Zhou et al., 2019).
5. Sterol Biosynthesis and Pharmacology
In pharmacology, this compound's role in sterol biosynthesis is significant. This compound synthase, a key enzyme in this pathway, has been a target for therapeutic compounds. For example, the antianginal drug molsidomine'scholesterol-lowering effects may be explained by its targeting of this compound synthase. This insight into the cellular effects of compounds like this compound aids in developing safer and more effective therapies for various human diseases (Lum et al., 2004).
6. Antifouling Applications
This compound has shown promise in antifouling applications, particularly in marine environments. Studies have demonstrated the effectiveness of this compound-coated materials in inhibiting biofouling, a significant problem for submerged structures in marine environments. This compound's antifouling efficacy was assessed through long-term exposure of coated materials in natural sea water, with results indicating a significant reduction in fouling load compared to uncoated controls. This suggests potential for this compound as an eco-friendly antifouling compound (Balasubramanian et al., 2018).
Mechanism of Action
Target of Action: Lanosterol Synthase
This compound primarily targets This compound synthase (LSS) , an enzyme involved in cholesterol biosynthesis. LSS catalyzes the cyclization of (S)-2,3-oxidosqualene to this compound, a critical step in sterol nucleus formation . This compound synthase plays a pivotal role in the production of cholesterol and other sterols.
Pharmacokinetics: ADME Properties
- Absorption : this compound’s absorption depends on its route of administration. For instance, this compound eye drops penetrate the lens of the eye, where they interact with cataract proteins .
Result of Action: Cellular Effects
This compound’s action has significant implications: - Cholesterol Homeostasis : By participating in cholesterol synthesis, this compound influences cellular cholesterol levels, which impact membrane fluidity, signaling, and lipid rafts. - Cataract Treatment : this compound eye drops may help break down protein clumps in cataracts, potentially restoring lens clarity .
Action Environment: Environmental Factors
This compound’s efficacy and stability can be influenced by environmental conditions, such as temperature, pH, and oxidative stress. These factors may affect its ability to interact with LSS and participate in cholesterol biosynthesis.
: DrugBank: this compound : This compound Eye Drops: A New Solution for Cataracts
Safety and Hazards
properties
IUPAC Name |
(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22-,25+,26+,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHGCLMLTWQZNJ-BQNIITSRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040744 | |
Record name | Lanosterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lanosterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001251 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS RN |
79-63-0 | |
Record name | Lanosterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Lanosterol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lanosterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03696 | |
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Record name | lanosterol | |
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Record name | Lanosterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lanosterol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.105 | |
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Record name | LANOSTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J05Z83K3M | |
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Record name | Lanosterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001251 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140.5 °C | |
Record name | Lanosterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03696 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lanosterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001251 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does lanosterol potentially alleviate lens opacity in age-related cortical cataracts?
A1: Research suggests that this compound might exert its effect by increasing the solubility of lens proteins, particularly α-crystallin, in the cortical region of the lens. [] Additionally, this compound may contribute to a reduction in oxidative stress levels within the lens, further supporting lens transparency. [, ]
Q2: Does this compound impact all subtypes of age-related cataracts?
A2: Studies indicate that while this compound is present in different age-related cataract subtypes, including age-related cortical cataract (ARCC), age-related nuclear cataract (ARNC), and age-related posterior subcapsular cataract (ARPSC), its levels are only correlated with the opaque degree of ARCC. [] This suggests a potentially subtype-specific effect.
Q3: What is the role of this compound synthase (LSS) in the context of this compound's effect on cataracts?
A3: LSS catalyzes the cyclization of (3S)-2,3-oxidosqualene to form this compound. [, , ] Research indicates a correlation between LSS expression and this compound levels in the lens with the severity of ARCC. [] Inhibiting LSS activity in rat lens cultures led to increased lens opacity, while this compound supplementation delayed this effect. [] This suggests a protective role of the LSS pathway and this compound in maintaining lens transparency.
Q4: How does this compound interact with human γD-crystallin (HγD-Crys) to potentially prevent cataract formation?
A4: Molecular dynamics (MD) simulation studies reveal that this compound preferentially binds to the hydrophobic dimerization interface of HγD-Crys, particularly the structured C-terminus (near residues 135-165). [] This binding is suggested to disrupt the aggregation of HγD-Crys, potentially hindering cataract formation.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C30H50O, and its molecular weight is 426.72 g/mol. [, ]
Q6: Are there any spectroscopic data available for characterizing this compound?
A6: Yes, 1H and 13C NMR spectroscopic data have been used extensively to characterize this compound and its derivatives. [, ] These data provide valuable information regarding the structure and conformation of this compound.
Q7: What is the primary enzymatic reaction catalyzed by this compound synthase (LSS)?
A7: LSS catalyzes the complex cyclization of (3S)-2,3-oxidosqualene to form this compound, a crucial step in the biosynthesis of cholesterol in animals and ergosterol in fungi. [, , , ]
Q8: What is the significance of the methyl-29 group in the substrate for the LSS-catalyzed reaction?
A8: Studies using modified oxidosqualene substrates reveal that the methyl-29 group plays a critical role in the correct folding of the substrate within the LSS active site. [] This precise folding is essential for the enzyme to execute the multi-step cyclization process accurately.
Q9: How does this compound 14α-demethylase (CYP51) contribute to the biosynthesis of cholesterol?
A9: CYP51 is a cytochrome P450 enzyme that catalyzes the 14α-demethylation of this compound, an essential step in the multi-step conversion of this compound to cholesterol. [, , , , , , , , ]
Q10: How have computational methods been used to study this compound's interaction with HγD-Crys?
A10: All-atom molecular dynamics (MD) simulations and free energy perturbation (FEP) techniques have been employed to investigate the binding affinity and interaction modes of this compound with HγD-Crys. [] These simulations provide insights into the molecular mechanism by which this compound might prevent HγD-Crys aggregation.
Q11: Have there been any studies using molecular docking simulations to understand the interaction of this compound with other molecules?
A11: Yes, molecular docking simulations have been utilized to investigate the interaction of this compound with γ-oryzanol in oleogel systems. [] These studies help elucidate the structural basis of gel formation and the influence of this compound on the resulting gel properties.
Q12: How does the presence of a 3-hydroxy group influence this compound's interaction with P45014DM?
A13: Research suggests that the 3-hydroxy group of this compound is crucial for its proper orientation within the active site of P45014DM. [] Modifications at this position, such as methylation or acetylation, significantly affect the enzyme's ability to demethylate the sterol, highlighting the importance of this group for substrate recognition.
Q13: What structural features of this compound analogs are essential for their time-dependent inactivation of this compound 14α-demethylase?
A14: Studies on 15-, 32-, and 15,32-substituted this compound analogs reveal that the presence of a nuclear double bond and an abstractable 15α-proton, both essential for this compound demethylation, are also crucial for the time-dependent inactivation of the enzyme. [] This suggests that these structural features are involved in the mechanism-based inhibition of the enzyme.
Q14: What evidence supports the potential of this compound as a cataract treatment based on in vivo models?
A15: In a study using cynomolgus monkeys with cataracts, subconjunctival administration of this compound was shown to improve lens clarity, particularly in cases of cortical cataracts. [] The observed improvement correlated with an increase in this compound concentration in the aqueous humor.
Q15: Are there any human studies investigating the efficacy of this compound eye drops for cataract treatment?
A16: A study investigated the use of this compound eye drops in a human subject with a juvenile nuclear cataract. [] While the treatment was well-tolerated and didn't affect intraocular pressure, no significant cataract reversal was observed at the tested this compound concentration.
Q16: Has this compound demonstrated efficacy in other therapeutic areas?
A17: this compound has shown promising inhibitory effects against butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and carbonic anhydrase I and II (CA I and II) in vitro. [] These enzymes are implicated in conditions like Alzheimer's disease and glaucoma, suggesting potential therapeutic avenues for this compound.
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